molecular formula C15H18N2O3S2 B5066152 N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide

N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B5066152
M. Wt: 338.4 g/mol
InChI Key: KGXITEJADYFVHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide involves various chemical strategies and methodologies. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides demonstrates the complexity and variety of routes available for creating benzamide derivatives with potential electrophysiological activities (Morgan et al., 1990). Another example includes the synthesis of the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex, showcasing the application of green chemistry principles and the characterization of ion-associate complexes (Mostafa et al., 2023).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of compounds. The study of N-((4-aminophenyl)sulfonyl)benzamide using density functional theory (DFT) provides insights into the vibrational frequency, potential energy distribution, and reactivity nature of similar compounds. This analysis aids in elucidating the electronic properties, including HOMO-LUMO, UV-Vis, and MEP maps (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, leading to diverse pharmacological and chemical properties. For example, the Gewald thiophene synthesis route enables the creation of 2-(diethylamino)thieno[1,3]oxazin-4-ones, highlighting the chemical stability and inhibitory activity toward human leukocyte elastase, which underscores the potential for therapeutic applications (Gütschow et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are essential for their application in material science and drug formulation. The synthesis and characterization of polyamides and poly(amide-imide)s derived from similar benzamide compounds illustrate the importance of understanding these properties for developing new materials with specific applications (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, potential for forming complexes, and inhibitory activities, define the applications of these compounds. The synthesis and anticonvulsant activity of 4-amino-N-(2-ethylphenyl)benzamide and its analogs provide an example of how modifications in the benzamide structure can lead to significant biological activities, indicating the versatility and potential of such compounds for therapeutic uses (Lambert et al., 1995).

properties

IUPAC Name

N,N-diethyl-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-3-17(4-2)15(18)12-7-9-13(10-8-12)16-22(19,20)14-6-5-11-21-14/h5-11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXITEJADYFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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